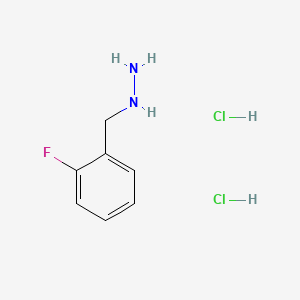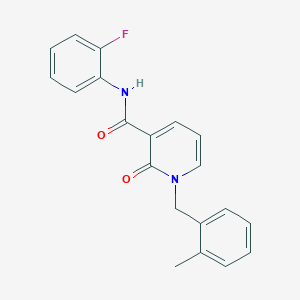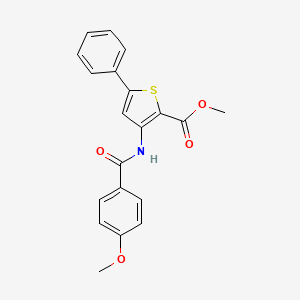![molecular formula C11H14N4O3S B2529109 ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate CAS No. 877630-51-8](/img/structure/B2529109.png)
ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate, is a pyrazolo[3,4-d]pyrimidine derivative, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly described in the provided papers, the papers do discuss related pyrazole and pyrazolopyrimidine derivatives, which can provide insights into the synthesis, structure, and properties of similar compounds.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the annulation method, as described in the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate. This process includes a Knoevenagel condensation followed by a cyclocondensation reaction, which could be analogous to the synthesis of the compound . Additionally, the transformation of related compounds with N-nucleophiles to produce various substituted pyrazolopyridines suggests a versatile synthetic approach that may be applicable to the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, along with single crystal X-ray diffraction studies . These techniques allow for the determination of the 3D molecular structure and the identification of stabilizing interactions such as hydrogen bonds and π-π stacking, which are crucial for understanding the compound's reactivity and potential biological interactions.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives towards various reagents can lead to the formation of a wide range of heterocyclic compounds, as demonstrated by the synthesis of pyran, pyridine, and pyridazine derivatives from ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates . This suggests that the compound of interest may also undergo similar reactions, leading to the formation of polyfunctionally substituted derivatives with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be evaluated through in vitro assays, such as antioxidant susceptibilities using DPPH and hydroxyl radical scavenging methods . Additionally, computational methods like DFT calculations can provide insights into the electronic structure, including HOMO/LUMO energies and molecular electrostatic potential (MEP), which are important for predicting the reactivity and interaction of the compound with biological targets . The advancement of PDE5 inhibitors through the substitution of specific groups in pyrazolo[4,3-d]pyrimidines also highlights the importance of structural modifications on the potency and selectivity of these compounds .
Scientific Research Applications
Synthesis and Enzymatic Activity
Researchers have developed compounds using ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate that showed potent effects on increasing the reactivity of cellobiase. These compounds were synthesized through reactions with various agents, leading to the formation of pyrazolines, isoxazolines, imidazoles, pyrazolotriazines, thiadiazoles, and triazoles. The structural confirmation was obtained via elemental analysis, IR, 'H NMR, and mass fragmentation spectra (Mohamed Abd, Gawaad Awas, 2008).
Antimicrobial and Antibacterial Applications
This compound derivatives have been shown to possess significant antimicrobial activity. For example, pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives exhibited notable antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (C. N. Khobragade et al., 2010). Another study focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, demonstrating high antibacterial activity, further emphasizing the compound's utility in developing antibacterial agents (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).
Chemical Structure and Reactivity
The chemical structure and reactivity of this compound derivatives have been a subject of study, leading to the synthesis of highly functionalized compounds. For instance, phosphine-catalyzed annulation processes have been employed to synthesize tetrahydropyridines, indicating the compound's versatility in chemical synthesis (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
properties
IUPAC Name |
ethyl 2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-3-7(10(17)18-4-2)19-11-13-8-6(5-12-15-8)9(16)14-11/h5,7H,3-4H2,1-2H3,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPLQANUVZWIIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC2=C(C=NN2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Bromofuro[3,4-b]pyridine-5,7-dione](/img/structure/B2529039.png)
![N-(3-fluoro-4-methylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2529040.png)
![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/no-structure.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2529042.png)
![3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide](/img/structure/B2529043.png)
![8-(4-fluorobenzoyl)-6-(4-methylbenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2529046.png)
![N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline](/img/structure/B2529047.png)
